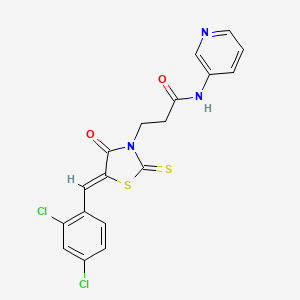

(Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide

Description

The compound (Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide belongs to a class of thioxothiazolidinone derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its core structure consists of a thioxothiazolidinone ring substituted with a 2,4-dichlorobenzylidene group and a propanamide side chain linked to a pyridin-3-yl moiety. Structural analogs of this compound often vary in substituents on the benzylidene ring and the aromatic group attached to the propanamide, leading to differences in physicochemical properties and bioactivity .

This article compares the target compound with three structurally similar analogs, emphasizing substituent effects, physicochemical data, and implications for biological activity.

Properties

IUPAC Name |

3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2S2/c19-12-4-3-11(14(20)9-12)8-15-17(25)23(18(26)27-15)7-5-16(24)22-13-2-1-6-21-10-13/h1-4,6,8-10H,5,7H2,(H,22,24)/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVJJTSEDXDUDH-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)NC(=O)CCN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone core. The final step involves the reaction of the thiazolidinone derivative with pyridine-3-carboxylic acid to form the desired compound under appropriate conditions, such as refluxing in a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for pharmaceutical research.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful component in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

The table below summarizes key structural features and physicochemical properties of the target compound and its analogs:

Key Observations

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The 2,4-dichlorobenzylidene group in the target compound and ’s analog introduces strong EWGs (Cl), enhancing electrophilicity and stability compared to the 4-methylbenzylidene (electron-donating group) in ’s compound. This may increase reactivity in biological systems .

Lipophilicity (LogP):

- Acid Dissociation (pKa): The thioxothiazolidinone core’s pKa varies with substituents. ’s compound (pKa 8.88) has lower basicity than ’s (pKa 9.53), likely due to the electron-withdrawing 4-chloro substituent. The target compound’s pKa (~8–9) may favor ionization at physiological pH, influencing bioavailability .

Bioactivity Implications

- Antimicrobial Potential: The 2,4-dichlorobenzylidene group (target and ) is associated with enhanced antibacterial activity due to increased membrane disruption. However, the nitro group in may introduce toxicity concerns . The thiazolyl substituent in ’s compound could enhance activity against Gram-negative bacteria via improved penetration .

- Anticancer Activity: The pyridin-3-yl group in the target compound may inhibit kinase enzymes more effectively than phenyl derivatives, as seen in similar thiazolidinone analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Cyclization of thiourea derivatives to form the thioxothiazolidinone core.

Condensation with 2,4-dichlorobenzaldehyde under acidic/basic catalysis (e.g., acetic acid or piperidine) to introduce the benzylidene group.

Coupling with pyridin-3-yl propanamide via amidation.

- Optimization : Reaction temperature (60–80°C), solvent choice (ethanol or DMF), and catalyst loading significantly impact yield. For example, microwave-assisted synthesis can reduce reaction time by 40% compared to conventional reflux .

- Characterization : Use NMR (e.g., δ 7.8–8.2 ppm for pyridinyl protons) and HRMS to confirm structural integrity .

Q. How do the electronic effects of the 2,4-dichlorobenzylidene substituent influence the compound’s reactivity?

- Mechanistic Insight : The electron-withdrawing chlorine atoms enhance the electrophilicity of the benzylidene group, promoting nucleophilic attack during cyclization. This is critical for stabilizing the thiazolidinone ring and improving reaction yields (>70% under optimized conditions) .

- Experimental Validation : Compare IR spectra (C=O stretch at ~1700 cm⁻¹) and cyclic voltammetry data to assess electronic modulation .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) for anticancer activity?

- SAR Strategy :

- Modify substituents : Replace 2,4-dichlorophenyl with 4-methylbenzylidene (electron-donating) or 4-cyanobenzylidene (electron-withdrawing) to assess cytotoxicity trends .

- Pyridinyl substitution : Test N-(pyridin-4-yl) vs. N-(pyridin-3-yl) variants to evaluate binding affinity to kinase targets (e.g., EGFR or VEGFR-2).

- Data Analysis : Use MTT assays (IC₅₀ values) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Contradiction Analysis : Discrepancies may arise from:

Assay conditions : Varying bacterial strains (Gram-positive vs. Gram-negative) or inflammation models (LPS-induced vs. carrageenan-induced).

Solubility limitations : Poor aqueous solubility (logP ~3.5) may reduce bioavailability in certain assays .

- Resolution :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use co-solvents (DMSO:PBS mixtures) to enhance solubility and validate via HPLC .

Q. How can computational modeling predict the compound’s interaction with biological targets like COX-2 or HDACs?

- Methods :

Molecular docking : Simulate binding poses using PDB structures (e.g., COX-2: 5KIR).

MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns runs).

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. For example, a ΔG of −9.2 kcal/mol correlates with sub-micromolar HDAC inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.